molecular formula C17H22N8S B6442534 4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2548988-63-0

4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No. B6442534
CAS RN: 2548988-63-0
M. Wt: 370.5 g/mol
InChI Key: IQTYBCXUEDCVTO-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are important compounds with various pharmacological activities . They are part of a larger class of compounds known as fused-ring energetic compounds . These compounds have been the subject of research due to their potential applications in various fields .


Synthesis Analysis

The synthesis of these compounds often involves a simple synthetic method . For example, in one study, two novel fused-ring energetic compounds were successfully prepared via a simple synthetic method . In another study, a series of pyrazolo[3,4-d]pyrimidine and urea hybrids were designed, synthesized, and evaluated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused-ring structure . This structure contributes to their thermal stability and detonation performance .


Chemical Reactions Analysis

In one study, it was shown that the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product .


Physical And Chemical Properties Analysis

These compounds exhibit excellent thermal stability . For instance, compounds 4 and 5 both exhibit excellent thermal stability (TD (4) = 325 °C and TD (5) = 291 °C), particularly compound 4, which features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density of 1.88 g cm −3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .

Future Directions

The research on these compounds enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability . They have potential applications in various fields, including as heat-resistant explosives and anticancer agents .

Biochemical Analysis

Biochemical Properties

4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinase enzymes, which are crucial for phosphorylation processes in cells . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s stability and specificity in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to apoptosis, leading to changes in cell survival and proliferation rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions often involve complex molecular mechanisms, including conformational changes in the target proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes, including potential toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, adverse effects such as organ toxicity and behavioral changes may occur.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways can affect the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and may accumulate in certain tissues, depending on its affinity for transport proteins. Its distribution can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8S/c1-11-12(2)21-17(26-4)22-14(11)24-5-7-25(8-6-24)16-13-9-20-23(3)15(13)18-10-19-16/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTYBCXUEDCVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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